molecular formula C17H16ClN5O B14974237 5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14974237
M. Wt: 341.8 g/mol
InChI Key: MMMFAMABMBJEBF-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of 1,2,3-triazole ring: The 1,2,3-triazole ring can be synthesized via the Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Introduction of the 4-chlorophenyl group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 4-chlorophenyl halide.

    Attachment of the N-(1-phenylethyl) group: This step involves the formation of an amide bond between the triazole ring and the N-(1-phenylethyl) group, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce reduced forms of the compound. Substitution reactions could result in various substituted derivatives.

Scientific Research Applications

5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: Researchers investigate its effects on cellular pathways and its potential to inhibit specific enzymes or receptors.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

5-(4-chloroanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-11(12-5-3-2-4-6-12)19-17(24)15-16(22-23-21-15)20-14-9-7-13(18)8-10-14/h2-11H,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

MMMFAMABMBJEBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

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